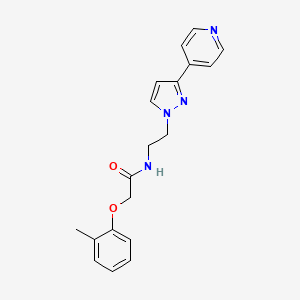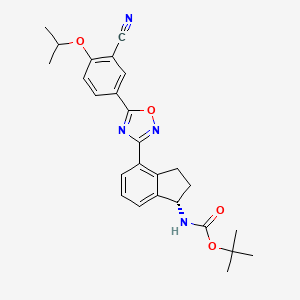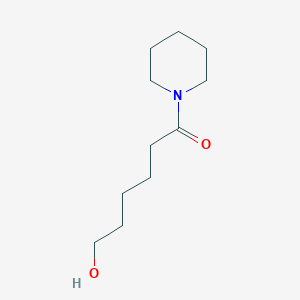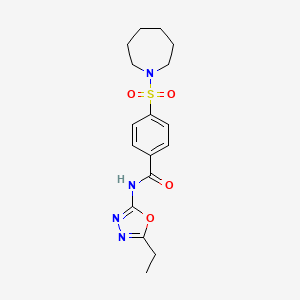
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-dimethoxybenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine and agriculture. It is a pyridine-based compound that contains both nitro and ester functional groups.
Scientific Research Applications
Interaction with Metal Ions
Research has explored the interaction of related compounds with metal ions, forming adducts that are of interest in coordination chemistry. For instance, complexes of Ni(II) and Co(II) with bases such as pyridine have been synthesized and characterized, highlighting the potential for creating polymeric complexes with specific metal coordination geometries (Erre et al., 1992). These findings could be relevant for the development of materials with novel properties through the controlled coordination of metal ions.
Synthesis and Characterization of Novel Polyimides
The synthesis of novel polyimides derived from pyridine-containing monomers has been reported, demonstrating the versatility of pyridine derivatives in polymer chemistry. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Wang et al., 2006). This research underscores the importance of pyridine derivatives in the design and development of high-performance materials.
Molecular Complexation for Nonlinear Optics
Studies on molecular complexation strategies for enhancing non-linear optical properties have utilized pyridine derivatives. This approach aims to achieve ideal orientation of chromophores for optimal non-linear optical efficiency, a key factor in the development of materials for photonic and optoelectronic devices (Muthuraman et al., 2001).
Vibrational Spectra and Crystal Structure Analysis
The vibrational spectra and crystal structure of pyridine derivatives have been extensively studied, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied to the design of materials with specific functionalities (Kucharska et al., 2013).
Luminescent Properties of Lanthanide Complexes
Research into the luminescent properties of lanthanide complexes using bis(benzimidazolyl)pyridines highlights the potential of pyridine derivatives in the development of new luminescent materials. These materials have applications in sensing, imaging, and lighting technologies (Petoud et al., 1997).
Catalytic Selective Oxidations
The catalytic oxidation of alkylaromatic compounds to carboxylic acids using pyridine derivatives in supercritical water has been explored, demonstrating the potential for efficient and selective synthesis of valuable chemical products (Fraga-Dubreuil et al., 2007). This research could have significant implications for the development of green and sustainable chemical processes.
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c1-8-6-12(13(17(20)21)14(18)16-8)24-15(19)9-4-5-10(22-2)11(7-9)23-3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFWVVIYNKGOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)




![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)